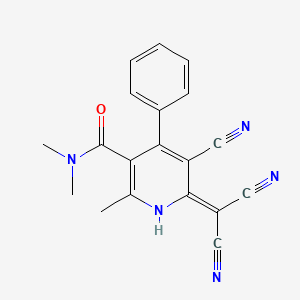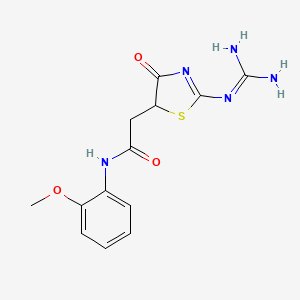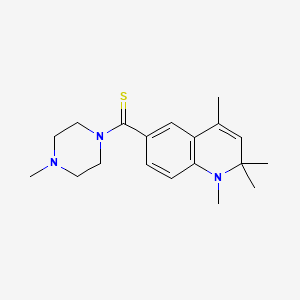![molecular formula C26H27ClN6O3 B14940753 N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(4-methoxyphenoxy)acetamide](/img/structure/B14940753.png)
N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(4-methoxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’'-[2-(4-METHOXYPHENOXY)ACETYL]GUANIDINE is a complex organic compound that features an indole moiety, a pyrimidine ring, and a guanidine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’'-[2-(4-METHOXYPHENOXY)ACETYL]GUANIDINE typically involves multi-step organic synthesis. The process begins with the preparation of the indole derivative, followed by the introduction of the pyrimidine ring and the guanidine group. Common synthetic methods include:
Fischer Indole Synthesis: This method is used to construct the indole ring system.
Nucleophilic Substitution: Introduction of the chloro group on the indole ring.
Coupling Reactions: Formation of the pyrimidine ring and its attachment to the indole derivative.
Acylation: Introduction of the methoxyphenoxyacetyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’'-[2-(4-METHOXYPHENOXY)ACETYL]GUANIDINE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different products.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The chloro group on the indole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives.
科学的研究の応用
N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’'-[2-(4-METHOXYPHENOXY)ACETYL]GUANIDINE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: Study of its effects on biological systems, including its potential as an anticancer or antiviral agent.
Materials Science: Exploration of its properties for use in organic electronics or as a building block for novel materials.
作用機序
The mechanism of action of N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’'-[2-(4-METHOXYPHENOXY)ACETYL]GUANIDINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
類似化合物との比較
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol.
Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytosine.
Guanidine Derivatives: Compounds such as metformin and guanethidine.
Uniqueness
N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’'-[2-(4-METHOXYPHENOXY)ACETYL]GUANIDINE is unique due to its combination of an indole moiety, a pyrimidine ring, and a guanidine group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C26H27ClN6O3 |
|---|---|
分子量 |
507.0 g/mol |
IUPAC名 |
N-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C26H27ClN6O3/c1-16-12-17(2)31-26(30-16)33-25(32-24(34)15-36-21-7-5-20(35-3)6-8-21)28-11-10-18-14-29-23-9-4-19(27)13-22(18)23/h4-9,12-14,29H,10-11,15H2,1-3H3,(H2,28,30,31,32,33,34) |
InChIキー |
OZEPMRRPRHMCPX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)Cl)NC(=O)COC4=CC=C(C=C4)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2-chlorobenzyl)-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B14940673.png)

![2-(dimethylamino)-9-ethoxy-5,5,7-trimethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one](/img/structure/B14940702.png)
![N-(4-fluorophenyl)-2-(6-oxo-1,3-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl)acetamide](/img/structure/B14940704.png)

![4,9-Dimethoxy-5,8-dihydro[1,3]dioxolo[4,5-g]quinoxaline-6,7-dione](/img/structure/B14940709.png)

![(1E)-1-[(3,4-dimethylphenyl)imino]-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14940722.png)
![2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2-phenylethyl)acetamide](/img/structure/B14940730.png)
![3-(4-chlorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B14940736.png)
![3-Imino-1,7,7-trimethyl-5-phenyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile](/img/structure/B14940737.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)ethanone](/img/structure/B14940739.png)
![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14940743.png)
![5-[2-(4-{[(Adamantan-2-YL)amino]methyl}phenoxy)-1-hydroxyethyl]-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B14940748.png)
